

A Technical Guide to the Solubility and Stability of Segesterone Acetate

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Compound of Interest

Compound Name: Segesterone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **segesterone** acetate (Nestorone®), a potent synthetic progestin. The document focuses on its solubility and stability, critical parameters for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

Introduction

Segesterone acetate (17 α -acetoxy-16-methylene-19-norpregn-4-ene-3,20-dione) is a fourth-generation progestin with high affinity and selectivity for the progesterone receptor (PR).[1][2][3][4] Unlike many other progestins, it lacks androgenic, estrogenic, or glucocorticoid-like activities at therapeutic doses.[5][6] Due to rapid first-pass metabolism, it is not orally active and is formulated for parenteral, transdermal, or intravaginal delivery systems, such as in the Annovera® contraceptive vaginal ring.[5][6][7] Understanding its solubility and stability is paramount for the development of effective and safe long-acting contraceptive formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. **Segesterone** acetate is a hydrophobic molecule, classified as practically insoluble in water.[3][5][8] Its solubility has been determined in various organic solvents, which is essential information for formulation development and manufacturing processes.

Quantitative Solubility Data

The following table summarizes the known solubility data for **segesterone** acetate in various solvents.

Solvent/System	Concentration/Value	Molar Concentration (approx.)	Reference(s)
Water	Insoluble	-	[3][5][8]
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified	[1]
10 mM	10 mM	[9]	
55 mg/mL	148.5 mM	[2]	
74 mg/mL	199.7 mM	[3]	
Ethanol	37 mg/mL	99.9 mM	[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL	5.4 mM	[2]

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of **segesterone** acetate can be determined using the shake-flask method, a standard protocol recommended by regulatory bodies like the World Health Organization (WHO). [4][10][11]

Objective: To determine the concentration of **segesterone** acetate in a saturated solution at a specific temperature and pH.

Materials:

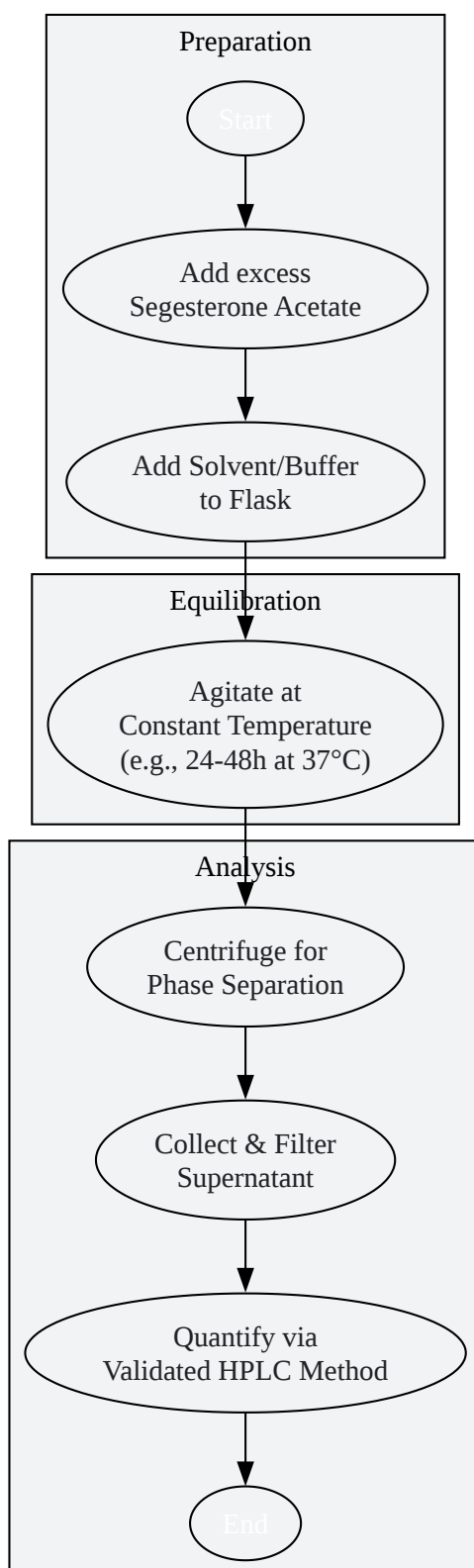
- **Segesterone** acetate powder

- Relevant buffer solutions (pH 1.2, 4.5, 6.8 to simulate physiological conditions)[[11](#)]
- Selected pharmaceutical solvents
- Shake-flask apparatus or orbital shaker in a temperature-controlled chamber (e.g., 37 ± 1 °C)[[11](#)]
- Centrifuge
- Validated High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[[12](#)]

Procedure:

- Preparation: Add an excess amount of **segesterone** acetate powder to a series of flasks, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that a saturated solution is achieved.[[10](#)]
- Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 37 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be established experimentally.
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation at a high speed.
- Sample Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot if necessary. Dilute the sample appropriately with the mobile phase and quantify the concentration of dissolved **segesterone** acetate using a validated HPLC method.
- Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or in molarity. A minimum of three replicate determinations at each condition is recommended.[[11](#)]

The following diagram illustrates the workflow for determining equilibrium solubility.



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Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of **segesterone** acetate is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are conducted according to International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[\[2\]](#)[\[5\]](#)[\[9\]](#)

Storage and Shelf Life

The stability of **segesterone** acetate is dependent on its physical state (solid vs. in solution) and storage conditions.

Physical State	Storage Temperature	Stability/Shelf Life	Reference(s)
Solid (Powder)	-20°C	≥ 4 years	[1]
-20°C	3 years	[9]	
4°C	2 years	[9]	
Room Temperature	2 months	[9]	
In DMSO	-80°C	1 year	[2]
-80°C	6 months	[9]	
-20°C	1 month	[9]	
Formulated (Annovera® Ring)	25°C	18 months	[13]

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.[\[14\]](#)[\[15\]](#) While specific degradation products for **segesterone** acetate are not extensively published, studies on similar progestins like medroxyprogesterone acetate provide a framework for the expected degradation pathways under various stress conditions.[\[13\]](#)[\[16\]](#)

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade **segesterone** acetate under various stress conditions to identify degradation pathways and validate a stability-indicating assay. A target degradation of 5-20% is generally considered appropriate.^[14]

Materials:

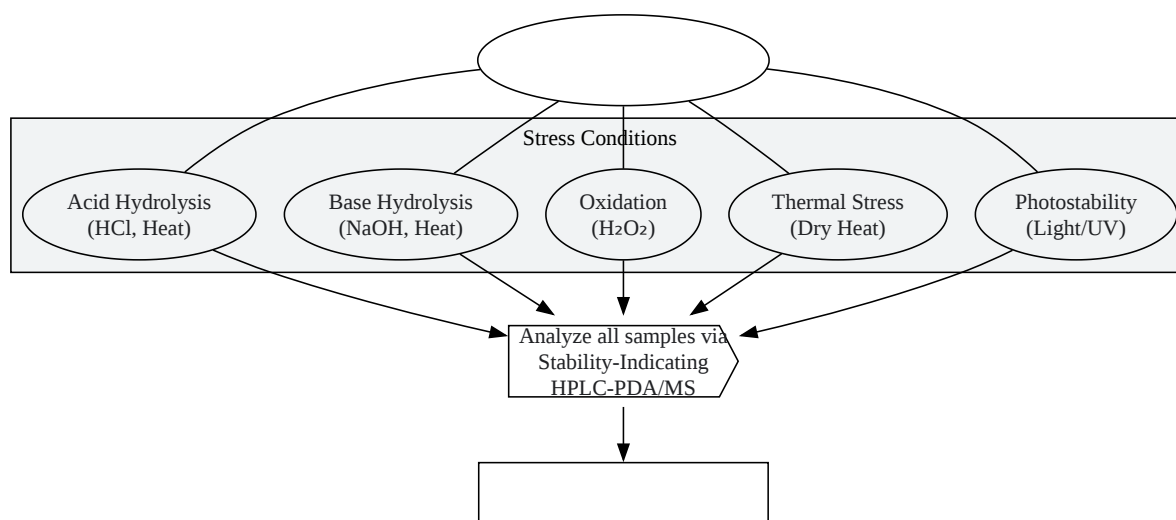
- **Segesterone** acetate (drug substance or in formulated product)
- Hydrochloric acid (HCl, e.g., 0.1 N)
- Sodium hydroxide (NaOH, e.g., 0.1 N)
- Hydrogen peroxide (H₂O₂, e.g., 3%)
- High-purity water
- Temperature-controlled ovens
- Photostability chamber
- Validated stability-indicating HPLC or HPLC-MS/MS system

Procedure:

- **Acid Hydrolysis:** Dissolve **segesterone** acetate in a solution of HCl. Heat the solution (e.g., at 60-80°C) for a specified time. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.^[7]
- **Base Hydrolysis:** Dissolve **segesterone** acetate in a solution of NaOH. Heat the solution under similar conditions as the acid hydrolysis. Withdraw samples, neutralize with HCl, and analyze. Base exposure is often a significant source of degradation for steroid esters.
- **Oxidative Degradation:** Treat a solution of **segesterone** acetate with H₂O₂. Keep the solution at room temperature or slightly elevated temperature and analyze at different time intervals.

- Thermal Degradation: Expose solid **segesterone** acetate powder to dry heat (e.g., 80°C) for an extended period (e.g., several days). Samples are then dissolved and analyzed.
- Photostability: Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
- Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. Identification of major degradants can be performed using mass spectrometry (LC-MS/MS).

The logical flow of a forced degradation study is depicted below.



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Caption: Logical Flow of a Forced Degradation Study.

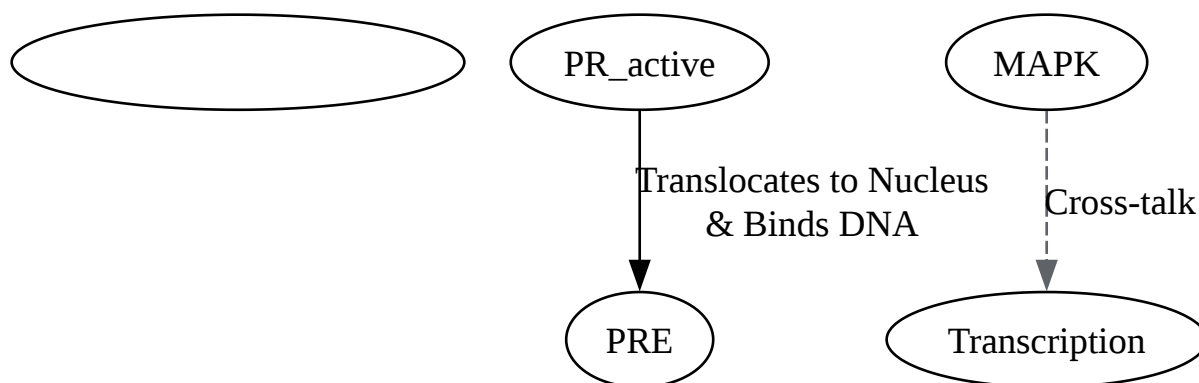
Mechanism of Action and Signaling Pathway

Segesterone acetate exerts its biological effects primarily by acting as a potent agonist at the progesterone receptor (PR).[1][4] The PR is a nuclear transcription factor that modulates the expression of target genes. The signaling cascade can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways.[1][10]

- **Classical (Genomic) Pathway:** **Segesterone** acetate binds to intracellular PRs (PR-A and PR-B), which are complexed with heat shock proteins (HSPs). This binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization. The activated PR dimer translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates gene transcription, a process that typically occurs over hours to days.[17][18]
- **Non-Classical (Non-Genomic) Pathway:** A fraction of PRs are located at the cell membrane. Upon binding **segesterone** acetate, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the c-Src/MAPK and PI3K/Akt pathways. [17][19] These non-genomic effects are much faster, occurring within minutes, and can influence cellular processes like proliferation and survival, and also cross-talk with the genomic pathway.

The contraceptive effect of **segesterone** acetate is primarily achieved by the suppression of the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting ovulation.[5]

The diagram below outlines the primary signaling pathways activated by **segesterone** acetate.



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Caption: **Segesterone** Acetate Signaling Pathways.

Conclusion

This technical guide summarizes the critical solubility and stability properties of **segesterone** acetate. It is a hydrophobic compound with low aqueous solubility, necessitating non-oral delivery routes. Its stability profile is well-defined, with the solid form being stable for several years under refrigerated conditions. Understanding these characteristics, along with the detailed experimental protocols for their assessment, is essential for the successful development of robust, stable, and effective drug products containing **segesterone** acetate. The elucidation of its signaling pathways further informs its pharmacological action and therapeutic application.

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